Cesium metavanadate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

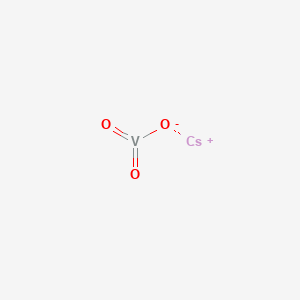

Cäsiummetavanadat ist eine anorganische Verbindung mit der chemischen Formel CsVO3. Es ist ein Cäsiumsalz der Metavanadinsäure und bekannt für seine einzigartigen strukturellen und chemischen Eigenschaften. Die Verbindung liegt typischerweise in kristalliner Form vor und wird aufgrund ihrer Reaktivität und Stabilität in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cäsiummetavanadat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Cäsiumcarbonat (Cs2CO3) mit Vanadiumpentoxid (V2O5) in einer wässrigen Lösung. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die Bildung von CsVO3-Kristallen zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

Cs2CO3+V2O5→2CsVO3+CO2

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Cäsiummetavanadat häufig mittels eines Festphasenreaktionsverfahrens hergestellt. Dabei werden Cäsiumcarbonat und Vanadiumpentoxid gemischt und das Gemisch auf eine hohe Temperatur erhitzt, um die Reaktion zu induzieren. Das resultierende Produkt wird dann gereinigt und kristallisiert, um hochreines Cäsiummetavanadat zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Cäsiummetavanadat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein verschiedener Reagenzien und Reaktionsbedingungen beeinflusst.

Häufige Reagenzien und Bedingungen

Oxidation: Cäsiummetavanadat kann mit starken Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.

Reduktion: Die Reduktion von Cäsiummetavanadat kann mit Reduktionsmitteln wie Wasserstoffgas (H2) oder Natriumborhydrid (NaBH4) erreicht werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch des Vanadiumatoms durch ein anderes Metallatom, was durch die Verwendung geeigneter Metallsalze erleichtert werden kann.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von Cäsiummetavanadat beispielsweise zu Vanadiumverbindungen mit höherem Oxidationszustand führen, während die Reduktion zu Vanadiumverbindungen mit niedrigerem Oxidationszustand führen kann.

Wissenschaftliche Forschungsanwendungen

Cäsiummetavanadat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Katalysator in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Vanadiumverbindungen verwendet.

Biologie: Cäsiummetavanadat wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich seiner Auswirkungen auf die Enzyminhibition und zelluläre Prozesse.

Medizin: Es werden Forschungen durchgeführt, um seine potenzielle Verwendung in medizinischen Anwendungen, wie z. B. bei Krebs- und Diabetesbehandlungen, zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialglas, Keramik und als Bestandteil in bestimmten Batterietypen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Cäsiummetavanadat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Es ist bekannt, dass es bestimmte Enzyme, wie z. B. Proteintyrosinphosphatasen, durch Bindung an deren aktive Zentren hemmt. Diese Hemmung kann verschiedene zelluläre Prozesse, einschließlich Signaltransduktion und Stoffwechselwege, beeinflussen. Die Wirkungen der Verbindung werden durch ihre Fähigkeit beeinflusst, in Lösung verschiedene oligomere Spezies zu bilden, die auf unterschiedliche Weise mit biologischen Molekülen interagieren können.

Wirkmechanismus

The mechanism of action of cesium metavanadate involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways. The compound’s effects are influenced by its ability to form different oligomeric species in solution, which can interact with biological molecules in distinct ways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ammoniummetavanadat (NH4VO3)

- Natriummetavanadat (NaVO3)

- Kaliummetavanadat (KVO3)

Einzigartigkeit

Cäsiummetavanadat ist unter diesen Verbindungen aufgrund des Vorhandenseins des Cäsiumions einzigartig, das ihm besondere strukturelle und chemische Eigenschaften verleiht. Der größere Ionenradius von Cäsium im Vergleich zu anderen Alkalimetallen führt zu unterschiedlichen Kristallstrukturen und Reaktionsmustern. Darüber hinaus machen die Löslichkeit und Stabilität von Cäsiummetavanadat in verschiedenen Lösungsmitteln es für bestimmte Anwendungen geeignet, die andere Metavanadate möglicherweise nicht erfüllen können.

Eigenschaften

Molekularformel |

CsO3V |

|---|---|

Molekulargewicht |

231.845 g/mol |

IUPAC-Name |

cesium;oxido(dioxo)vanadium |

InChI |

InChI=1S/Cs.3O.V/q+1;;;-1; |

InChI-Schlüssel |

SZIZYHNGMIYCQE-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][V](=O)=O.[Cs+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)

![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)

![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)